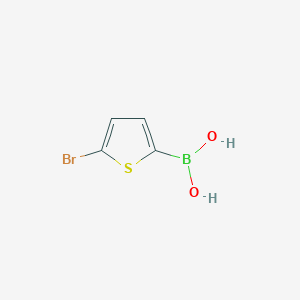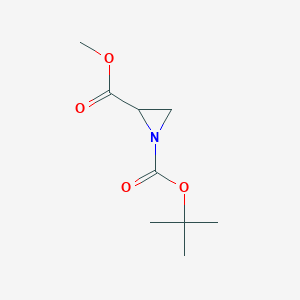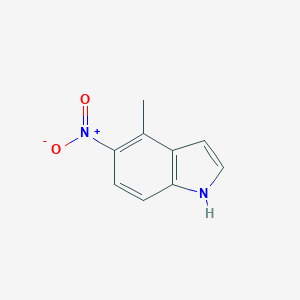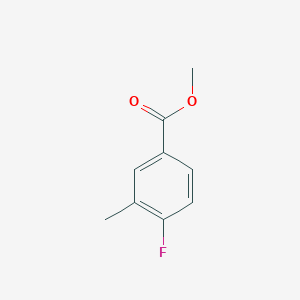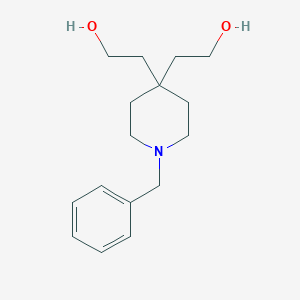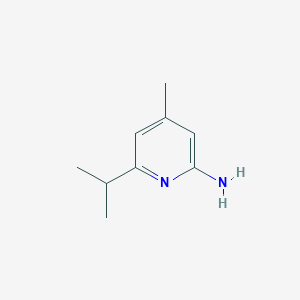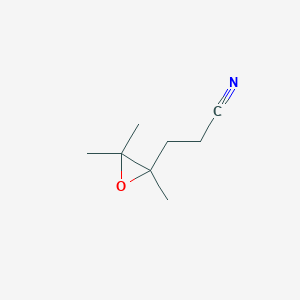
2,3,3-Trimethyloxirane-2-propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3-Trimethyloxirane-2-propanenitrile is a chemical compound that belongs to the class of oxiranes. It is a colorless liquid that is used in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2,3,3-Trimethyloxirane-2-propanenitrile is used in various scientific research applications. It is used as a reagent in organic synthesis for the preparation of various compounds. It is also used as a starting material for the synthesis of other oxiranes. Additionally, it is used as a solvent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,3,3-Trimethyloxirane-2-propanenitrile involves the reaction of the oxirane ring with various nucleophiles. The reaction results in the formation of various compounds such as alcohols, amines, and carboxylic acids. The reaction is catalyzed by various acids such as sulfuric acid and hydrochloric acid.
Biochemical and Physiological Effects
2,3,3-Trimethyloxirane-2-propanenitrile has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic compound that can cause irritation to the skin, eyes, and respiratory tract. It is also known to be a mutagenic and carcinogenic compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,3,3-Trimethyloxirane-2-propanenitrile in lab experiments include its high reactivity and its ability to form various compounds. However, its toxic nature makes it difficult to handle and requires the use of proper safety precautions.
Zukünftige Richtungen
There are several future directions for the use of 2,3,3-Trimethyloxirane-2-propanenitrile in scientific research. One potential direction is the development of new synthetic routes for the preparation of oxiranes. Another direction is the study of the biochemical and physiological effects of 2,3,3-Trimethyloxirane-2-propanenitrile. Additionally, the use of 2,3,3-Trimethyloxirane-2-propanenitrile in the preparation of new materials such as polymers and resins is an area that requires further investigation.
Conclusion
In conclusion, 2,3,3-Trimethyloxirane-2-propanenitrile is a chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While it has potential for further research, its toxic nature requires careful handling and safety precautions.
Synthesemethoden
The synthesis of 2,3,3-Trimethyloxirane-2-propanenitrile involves the reaction of 2,3-epoxypropanenitrile with trimethylamine. The reaction is carried out in the presence of a catalyst such as zinc chloride or boron trifluoride. The reaction yields 2,3,3-Trimethyloxirane-2-propanenitrile as the main product.
Eigenschaften
CAS-Nummer |
175655-77-3 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
3-(2,3,3-trimethyloxiran-2-yl)propanenitrile |
InChI |
InChI=1S/C8H13NO/c1-7(2)8(3,10-7)5-4-6-9/h4-5H2,1-3H3 |
InChI-Schlüssel |
JDMWFGNUHQKSJX-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)(C)CCC#N)C |
Kanonische SMILES |
CC1(C(O1)(C)CCC#N)C |
Synonyme |
Oxiranepropanenitrile, 2,3,3-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




